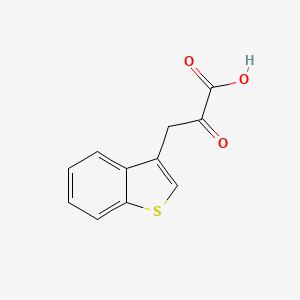

3-(1-苯并噻吩-3-基)-2-氧代丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

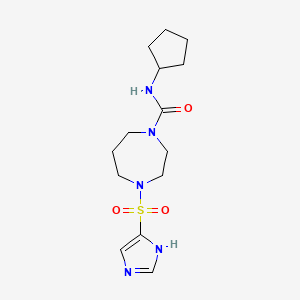

“3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid” is an alanine derivative . It has a molecular formula of C11H11NO2S and a molecular weight of 221.275 . It is recognized to be beneficial as an ergogenic dietary substance .

Synthesis Analysis

The synthesis of 1-benzothiophene-3-carboxylic acid derivatives, which includes “3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid”, involves both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . Tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates allows the preparation of substituted 1-benzothiophene-3-carboxamides . A series of 2-aminobenzothiophenes, including esters of 3-carboxylic acids, were obtained by a CuBr/1,10-Phen-catalyzed Ullmann cross coupling .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid” include Rh-catalyzed intramolecular heterocyclization and CuBr/1,10-Phen-catalyzed Ullmann cross coupling .Physical And Chemical Properties Analysis

“3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 416.7±35.0 °C at 760 mmHg, and a flash point of 205.8±25.9 °C . The melting point is not available .科学研究应用

Synthesis of Heterocyclic Compounds

3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid has been employed in synthesizing heterocyclic compounds like pyridines and quinolines . These compounds are widely used in pharmaceuticals and agrochemicals due to their biological activities.

Inhibition of Acetylcholinesterase (AChE)

An important characteristic of 3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid lies in its inhibition of the enzyme acetylcholinesterase (AChE) . AChE is a key enzyme in the nervous system and its inhibitors are used in the treatment of Alzheimer’s disease and other neurological disorders.

Intermediate in Drug Design

This compound assumes a crucial role as an intermediate in the synthesis of diverse heterocyclic compounds and finds application across various scientific research domains . It can be used to create new molecules with potential therapeutic benefits.

Carborane-Containing Drugs

3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid can be used in the development of carborane-containing drugs . These drugs are an emerging class of compounds with potential beneficial applications in drug design.

Boron Neutron Capture Therapy (BNCT)

Carborane-based drugs, which can be developed using 3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid, have shown promise for applications in Boron Neutron Capture Therapy (BNCT) . BNCT is a type of radiation therapy used for the treatment of cancer.

Enzyme Inhibitors

Carborane-based drugs can also act as enzyme inhibitors . Enzyme inhibitors are substances that bind to enzymes and decrease their activity. They are often used in the treatment of diseases.

安全和危害

“3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove to fresh air . In case of ingestion, it is recommended to wash out mouth with copious amounts of water for at least 15 minutes .

属性

IUPAC Name |

3-(1-benzothiophen-3-yl)-2-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAASHVCMTXVXDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide](/img/structure/B2732854.png)

![N-methyl-2-(methylsulfanyl)-N-[(1,2,4-oxadiazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2732855.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[ethyl(phenyl)sulfamoyl]-4-methylbenzoate](/img/structure/B2732856.png)

![8-(2-(2,6-dimethylmorpholino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732857.png)

![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)propanamide](/img/structure/B2732869.png)

![3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid](/img/structure/B2732870.png)

![Ethyl 4-[(3-chlorobenzyl)amino]quinazoline-2-carboxylate](/img/structure/B2732873.png)

![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2732876.png)